molecular formula C20H21N3O4S2 B12205033 N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Cat. No.: B12205033
M. Wt: 431.5 g/mol
InChI Key: XSXFWCKTBUXEIX-UHFFFAOYSA-N
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Description

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiadiazole ring, a sulfonyl group, and a propoxybenzamide moiety, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced via sulfonation reactions, followed by the attachment of the 2-methylbenzyl group through nucleophilic substitution. The final step involves the coupling of the thiadiazole derivative with 2-propoxybenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with nucleic acids, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, sulfonyl-containing molecules, and benzamide derivatives. Examples include:

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
  • N-(5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

Uniqueness

What sets N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. The propoxybenzamide moiety adds further versatility, allowing for additional modifications and applications.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H21N3O4S2/c1-3-12-27-17-11-7-6-10-16(17)18(24)21-19-22-23-20(28-19)29(25,26)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,21,22,24)

InChI Key

XSXFWCKTBUXEIX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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